molecular formula C12H17OP B3183866 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide CAS No. 104229-83-6

1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide

Cat. No.: B3183866
CAS No.: 104229-83-6
M. Wt: 208.24 g/mol
InChI Key: RQJLOJABWWNHBL-UHFFFAOYSA-N
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Description

1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide is a specialized organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate phosphine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce phosphine oxides, while reduction reactions can lead to the formation of phosphine derivatives.

Scientific Research Applications

1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide has several scientific research applications:

  • Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

  • Medicine: It may be explored for its pharmacological properties, including its potential use as a therapeutic agent.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide can be compared with other similar compounds, such as:

  • Phosphine Oxides: These compounds share similar structural features but may differ in their reactivity and applications.

  • Phosphine Derivatives: Other derivatives of phosphine may have different substituents, leading to variations in their chemical properties and uses.

The uniqueness of this compound lies in its specific structure and the resulting chemical behavior, which makes it suitable for specialized applications.

Properties

IUPAC Name

2-tert-butyl-1,3-dihydroisophosphindole 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17OP/c1-12(2,3)14(13)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJLOJABWWNHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1(=O)CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465776
Record name 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104229-83-6
Record name 1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl phosphine (1.40 mL, 11.5 mmol) in THF (40 mL) was added dropwise n-BuLi (11.5 mmol) at −78° C. The resulting yellow solution was allowed to warm to rt and stirred at rt for 1 h. A solution of 40 (2.29 g, 11.5 mmol) in THF (20 mL) was added at −78° C. via cannula. The resulting solution was allowed to warm to rt and stirred at rt for 5 h. After being cooled to −78° C. again, n-BuLi (11.5 mmol) was added dropwise. The reaction mixture was warmed to rt and stirred overnight. 2.5 mL H2O2 (30% aq.) was added at 0° C. After being stirred at 0° C. for 1 h, the reaction was quenched with saturated Na2SO3 solution (10 mL) at 0° C. for 1 h. After usual workup, the crude product was purified by recrystallization (CH2Cl2 and hexane) to give 50 as white crystals (2.26 g, 94%).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
40
Quantity
2.29 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
11.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
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1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
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1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
Reactant of Route 4
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
Reactant of Route 5
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide
Reactant of Route 6
1H-Isophosphindole, 2-(1,1-dimethylethyl)-2,3-dihydro-, 2-oxide

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